2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
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Overview
Description
2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group and an ethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with ethyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Mechanism of Action
The biological activity of 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is believed to be due to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-(2-chlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-phenylsulfanyl-1,3,4-oxadiazole
- 2-(2-chlorophenyl)-5-ethylthio-1,3,4-oxadiazole
These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 2-chlorophenyl and ethylsulfanyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLRUIOQCYAPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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